Lipophilicity Control: 0.58–0.83 LogP Reduction vs. Cyclopropyl and Isopropyl Analogs
The target compound exhibits a computed XLogP3-AA of 1.1 [1], significantly lower than the cyclopropyl analog (LogP = 1.68 ) and the isopropyl analog (LogP = 1.93 ). This 0.58–0.83 log unit reduction predicts ~2–4× lower n-octanol/water partition and improved aqueous solubility, a critical parameter for fragment-based drug discovery where excessive lipophilicity is a common cause of attrition [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Cyclopropyl analog (CAS 880361-70-6): LogP = 1.68; Isopropyl analog (CAS 880361-69-3): LogP = 1.93 |
| Quantified Difference | ΔLogP = -0.58 (vs. cyclopropyl); ΔLogP = -0.83 (vs. isopropyl) |
| Conditions | Computed values from PubChem XLogP3-AA and vendor-reported LogP (ChemSrc, BOC Sciences) |
Why This Matters
Lower LogP can translate into higher aqueous solubility and lower non-specific binding, directly influencing the success rate of fragment screens and pharmacokinetic profiling.
- [1] PubChem Compound Summary for CID 28611265. XLogP3-AA = 1.1. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
